Nitrothal-isopropyl

Description

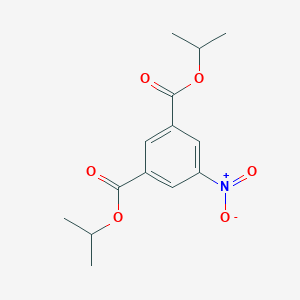

Structure

3D Structure

Properties

IUPAC Name |

dipropan-2-yl 5-nitrobenzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO6/c1-8(2)20-13(16)10-5-11(14(17)21-9(3)4)7-12(6-10)15(18)19/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJAWBEFMCIINFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5037579 | |

| Record name | Nitrothal-isopropyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5037579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10552-74-6 | |

| Record name | Nitrothal-isopropyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10552-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrothal-isopropyl [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010552746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrothal-isopropyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5037579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisopropyl 5-nitroisophthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.023 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITROTHAL-ISOPROPYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6ZG3TTM2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Enigmatic Mechanism of Action of Nitrothal-isopropyl: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrothal-isopropyl, a dicarboxylate fungicide, has been utilized in agriculture for the control of certain fungal pathogens. Despite its use, a comprehensive, publicly available, in-depth understanding of its precise mechanism of action remains elusive. This technical guide synthesizes the currently available information regarding this compound and highlights the significant gaps in our knowledge of its molecular and cellular interactions within fungal organisms. While specific data on its biochemical pathways and cellular targets are not extensively documented in accessible scientific literature, this review provides a framework for future research and exploration.

Chemical and Physical Properties

A foundational understanding of a compound's physicochemical properties is crucial for any mechanistic investigation. The key identifiers and properties of this compound are summarized below.

| Property | Value |

| CAS Number | 10552-74-6 |

| Molecular Formula | C₁₄H₁₇NO₆ |

| Molecular Weight | 295.29 g/mol |

| IUPAC Name | diisopropyl 5-nitrobenzene-1,3-dicarboxylate |

| Synonyms | Diisopropyl 5-nitroisophthalate, Nitrothale-isopropyl |

Current Understanding of Fungicidal Action: A Knowledge Gap

Extensive searches of scientific databases and regulatory documents, including those from the Fungicide Resistance Action Committee (FRAC), did not yield a specific FRAC code for this compound. The FRAC classification system categorizes fungicides based on their mode of action, and the absence of a code for this compound strongly suggests that its precise biochemical target has not been officially classified or is not widely published.

This lack of specific information prevents a detailed description of the signaling pathways or enzymatic processes disrupted by this fungicide. General mechanisms of fungicidal action often involve the inhibition of critical cellular processes such as:

-

Respiration: Interference with mitochondrial electron transport chain complexes.

-

Sterol Biosynthesis: Inhibition of enzymes involved in the production of ergosterol, a vital component of fungal cell membranes.

-

Cell Wall Synthesis: Disruption of the formation of chitin (B13524) and other essential cell wall components.

-

Nucleic Acid and Protein Synthesis: Interference with DNA replication, transcription, or translation.

However, without dedicated experimental studies on this compound, its placement within any of these general modes of action would be purely speculative.

Postulated Experimental Workflows for Elucidating the Mechanism of Action

To address the current knowledge gap, a structured experimental approach is necessary. The following workflow outlines key experiments that would be instrumental in defining the mechanism of action of this compound.

An In-depth Technical Guide to Nitrothal-isopropyl: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of Nitrothal-isopropyl (CAS No. 10552-74-6). The information is curated for professionals in research and development, offering detailed data, structural information, and generalized experimental protocols.

Chemical Identity and Structure

This compound is an organic compound classified as a nitrobenzoic acid, an isopropyl ester, and a diester.[1][2] It is primarily known for its use as a fungicide.[3]

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

|---|---|---|

| CAS Number | 10552-74-6 | [1][2][3][4][5] |

| IUPAC Name | dipropan-2-yl 5-nitrobenzene-1,3-dicarboxylate | [2][3] |

| Synonyms | Diisopropyl 5-nitroisophthalate, 5-nitro-isophthalic acid diisopropyl ester, Pallitop |[1][3][4][6] |

Table 2: Structural Information

| Representation | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₄H₁₇NO₆ | [1][4][5][7] |

| SMILES | CC(C)OC(=O)C1=CC(=CC(=C1)--INVALID-LINK--[O-])C(=O)OC(C)C | [1][7][8] |

| InChI | InChI=1S/C14H17NO6/c1-8(2)20-13(16)10-5-11(14(17)21-9(3)4)7-12(6-10)15(18)19/h5-9H,1-4H3 | [1][4][7][9] |

| InChIKey | VJAWBEFMCIINFU-UHFFFAOYSA-N |[1][4][7][9] |

The structure of this compound features a central benzene (B151609) ring substituted with a nitro group (-NO₂) and two isopropyl ester groups at positions 1, 3, and 5.

Caption: 2D representation of this compound's core structure.

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized below. It is described as a colorless to pale yellow liquid.[4]

Table 3: Physicochemical Data

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 295.29 g/mol | [2][5][8][10] |

| Melting Point | 65 °C | [11] |

| Boiling Point | 397.9 °C at 760 mmHg | [11] |

| Density | 1.21 g/cm³ | [11] |

| Water Solubility | 9.14 x 10⁻⁶ M | [1][11] |

| Vapor Pressure | 1.53 x 10⁻⁶ mmHg at 25°C | [11] |

| XLogP3 | 3.1 | [7][11] |

| Topological Polar Surface Area | 98.4 Ų | [1][2] |

| Storage Conditions | 0-6 °C, Ambient (>5 °C) |[1][11][12] |

Experimental Protocols

While specific, detailed experimental protocols for proprietary development are not publicly available, this section outlines generalized methodologies for the synthesis and analysis of this compound based on standard organic chemistry principles and analytical techniques mentioned in the literature.

This compound can be synthesized via the esterification of 5-nitroisophthalic acid with isopropyl alcohol. The reaction typically requires an acid catalyst and heat to proceed.

-

Reaction Setup : 5-nitroisophthalic acid is dissolved in an excess of isopropyl alcohol, which serves as both a reactant and a solvent.

-

Catalysis : A strong acid catalyst, such as sulfuric acid (H₂SO₄), is added to the mixture.

-

Heating : The reaction mixture is heated to reflux to drive the esterification process. Water, a byproduct of the reaction, is removed to shift the equilibrium towards the product side.

-

Workup and Purification : After the reaction is complete, the excess alcohol is removed under reduced pressure. The remaining mixture is neutralized, and the crude product is extracted using an organic solvent. The final product is purified through techniques like recrystallization or column chromatography.

Caption: A logical workflow for the synthesis of this compound.

Gas Chromatography-Mass Spectrometry (GC/MS) is a suitable method for the identification and quantification of this compound in various matrices.[2][13]

-

Sample Preparation :

-

Extraction : The analyte is extracted from the sample matrix (e.g., soil, water, biological tissue) using an appropriate organic solvent.

-

Clean-up : The extract may require a clean-up step, such as solid-phase extraction (SPE), to remove interfering substances.

-

Concentration : The sample is concentrated to a final volume, often under a gentle stream of nitrogen.[13]

-

-

GC Separation :

-

Injection : A small volume of the prepared sample is injected into the GC inlet.

-

Column : A non-polar capillary column is typically used for separation based on boiling point and polarity.

-

Oven Program : A temperature gradient is applied to the oven to ensure the separation of components.

-

-

MS Detection :

-

Ionization : As compounds elute from the GC column, they are ionized, typically using Electron Ionization (EI).

-

Mass Analysis : The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.

-

Detection : The detector records the abundance of each ion, generating a mass spectrum that serves as a chemical fingerprint for identification.

-

Caption: Workflow for the analysis of this compound using GC/MS.

Application and Safety

This compound is primarily used as a non-systemic fungicide, particularly effective against powdery mildew on crops.[3] Due to the presence of a nitro group, it may have potential reactivity and should be handled with care.[4] Users should consult the Safety Data Sheet (SDS) for detailed handling, storage, and disposal information. The compound is intended for research use only and not for diagnostic or therapeutic use.[5]

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C14H17NO6 | CID 43704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 4. CAS 10552-74-6: this compound | CymitQuimica [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. PubChemLite - this compound (C14H17NO6) [pubchemlite.lcsb.uni.lu]

- 8. This compound | CAS 10552-74-6 | LGC Standards [lgcstandards.com]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. GSRS [gsrs.ncats.nih.gov]

- 11. echemi.com [echemi.com]

- 12. accustandard.com [accustandard.com]

- 13. env.go.jp [env.go.jp]

An In-depth Technical Guide on the Synthesis of Diisopropyl 5-nitroisophthalate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of diisopropyl 5-nitroisophthalate, an important intermediate in the preparation of various pharmaceutical compounds. The document outlines the prevalent synthesis pathway, detailed experimental protocols, and relevant quantitative data.

Introduction

Diisopropyl 5-nitroisophthalate is a key building block in organic synthesis, particularly in the development of novel therapeutic agents. Its synthesis is primarily achieved through the esterification of 5-nitroisophthalic acid. This guide details a robust and high-yield procedure for its preparation, focusing on a method that ensures high purity suitable for pharmaceutical applications.

Synthesis Pathway: Fischer Esterification

The most common and efficient method for synthesizing diisopropyl 5-nitroisophthalate is the Fischer esterification of 5-nitroisophthalic acid with isopropanol (B130326). This reaction is catalyzed by a strong acid, typically sulfuric acid, and is driven to completion by removing the water formed during the reaction. The use of a co-solvent that is immiscible with water, such as toluene, facilitates the separation of the product and the aqueous phase.[1][2][3]

The overall reaction is as follows:

5-Nitroisophthalic Acid + 2 Isopropanol ⇌ Diisopropyl 5-nitroisophthalate + 2 Water

This equilibrium is shifted towards the product side by heating the reaction mixture and by the phase separation of the aqueous layer formed.[3]

Experimental Protocol

This section provides a detailed methodology for the synthesis of diisopropyl 5-nitroisophthalate, adapted from established procedures for similar dialkyl 5-nitroisophthalates.[2][3][4][5]

Materials:

-

5-Nitroisophthalic acid

-

Isopropanol

-

Toluene

-

Concentrated sulfuric acid (98%)

-

10% w/w aqueous sodium bicarbonate solution

-

Deionized water

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Thermometer

-

Heating mantle

-

Separatory funnel

-

Büchner funnel and flask

-

Vacuum oven

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, combine 5-nitroisophthalic acid, isopropanol, and toluene.

-

Dissolution: Stir the mixture and gently heat to facilitate the dissolution or suspension of the 5-nitroisophthalic acid.[1][3]

-

Catalyst Addition: Once the mixture is heated, slowly add concentrated sulfuric acid dropwise. An exotherm may be observed.

-

Esterification Reaction: Heat the reaction mixture to a temperature between 80°C and 100°C and maintain it under reflux with vigorous stirring.[3] The reaction progress can be monitored by thin-layer chromatography (TLC). The formation of a second, aqueous phase will be observed as the reaction proceeds.[1][3]

-

Work-up and Isolation:

-

After the reaction is complete (typically several hours), stop heating and allow the mixture to cool slightly.

-

Separate the lower aqueous phase.[3]

-

Wash the organic phase with hot deionized water, followed by a wash with a 10% aqueous sodium bicarbonate solution to neutralize any remaining acid.[3]

-

Finally, wash the organic phase with water until the washings are neutral.

-

-

Crystallization and Purification:

-

Drying: Dry the purified product in a vacuum oven at a suitable temperature (e.g., 60°C) to a constant weight.

Data Presentation

The following table summarizes the quantitative data for a typical synthesis of diisopropyl 5-nitroisophthalate, based on analogous reactions and expected outcomes.

| Parameter | Value | Reference / Notes |

| Reactants | ||

| 5-Nitroisophthalic acid | 1.0 mol equivalent | Starting material. |

| Isopropanol | 3 - 8 mol equivalents | Acts as both reactant and co-solvent.[3] An excess is used to drive the reaction forward. |

| Toluene | 0.2 - 5 parts by volume to isopropanol | Co-solvent to aid in phase separation and maintain a suitable reaction temperature.[3] |

| Sulfuric Acid (catalyst) | 10 - 100% by weight of 5-nitroisophthalic acid | A strong acid catalyst is essential for the esterification.[3] |

| Reaction Conditions | ||

| Temperature | 80 - 100 °C | Optimal temperature range for the esterification reaction.[3] |

| Reaction Time | 2 - 20 hours | Dependent on temperature and scale; can be monitored by TLC.[3] |

| Product | ||

| Appearance | White to light yellow crystalline powder | Based on the appearance of similar compounds like dimethyl 5-nitroisophthalate.[6] |

| Expected Yield | > 90% | High yields are reported for analogous reactions.[4][5] |

| Purity | > 99% | The described work-up and crystallization procedure is designed to yield a product of high purity suitable for pharmaceutical use.[1][3] |

| Melting Point | Not specified in search results | The melting point would be determined experimentally for characterization. For comparison, dimethyl 5-nitroisophthalate melts at 123-125 °C.[6] |

Visualizations

Diagram 1: Synthesis Workflow of Diisopropyl 5-nitroisophthalate

Caption: Workflow for the synthesis of diisopropyl 5-nitroisophthalate.

References

- 1. DE19721221A1 - Process for the preparation of 5-nitro-isophthalic acid di-C¶1¶-C¶4¶-alkyl esters - Google Patents [patents.google.com]

- 2. US6002041A - Process for preparing di-C1 - C4 -alkyl 5-nitro-isophthalates - Google Patents [patents.google.com]

- 3. EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters - Google Patents [patents.google.com]

- 4. Preparation technology of iopromide intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 5. Dimethyl 5-nitroisophthalate synthesis - chemicalbook [chemicalbook.com]

- 6. Dimethyl 5-nitroisophthalate Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

An In-depth Technical Guide to Nitrothal-isopropyl (CAS 10552-74-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrothal-isopropyl, with the CAS registry number 10552-74-6, is a dicarboxylate fungicide. This technical guide provides a comprehensive overview of its chemical and physical properties, fungicidal activity, toxicological profile, and environmental fate. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and environmental safety assessment.

Chemical and Physical Properties

This compound is chemically known as diisopropyl 5-nitroisophthalate.[1][2][3][4] Its chemical structure consists of a nitro-substituted benzene (B151609) ring with two isopropyl ester groups. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 10552-74-6 | [1][2][3][4][5] |

| Molecular Formula | C₁₄H₁₇NO₆ | [1][2][3][4][5] |

| Molecular Weight | 295.29 g/mol | [2][3][5] |

| IUPAC Name | diisopropyl 5-nitrobenzene-1,3-dicarboxylate | [2] |

| Synonyms | Diisopropyl 5-nitroisophthalate, Nitrothale-isopropyl | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Solubility | Moderately soluble in organic solvents | [1] |

| XLogP3-AA | 3.1 | [4][5] |

| Topological Polar Surface Area | 98.4 Ų | [5] |

| Hydrogen Bond Acceptor Count | 6 | [5] |

| Rotatable Bond Count | 6 | [5] |

Synthesis

The synthesis of this compound, or diisopropyl 5-nitroisophthalate, can be achieved through the esterification of 5-nitroisophthalic acid with isopropyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out by heating the reactants in a suitable solvent.

A general procedure for the synthesis of related dialkyl 5-nitroisophthalates involves dissolving 5-nitroisophthalic acid in a mixture of the corresponding alcohol and a nonpolar or slightly polar, aprotic solvent. The mixture is then heated in the presence of a strong acid, leading to the formation of the diester.[6][7][8]

Experimental Protocol: Synthesis of Diisopropyl 5-nitroisophthalate (General Procedure)

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine 5-nitroisophthalic acid, an excess of isopropyl alcohol, and a catalytic amount of concentrated sulfuric acid. A co-solvent such as toluene (B28343) or di-isobutyl ether may be used to facilitate the reaction and azeotropically remove the water formed.[6][7][8]

-

Reaction: Heat the mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a co-solvent is used, the organic phase can be washed with a hot aqueous sodium bicarbonate solution and then water to neutralize the acid catalyst and remove any unreacted 5-nitroisophthalic acid.[6]

-

Isolation and Purification: The product can be crystallized by cooling the organic phase.[6][7][8] The resulting solid is collected by filtration, washed with a suitable solvent (e.g., methanol (B129727) and water), and dried.[7][8] Further purification can be achieved by recrystallization.

Fungicidal Activity and Mechanism of Action

This compound is classified as a dicarboximide fungicide. While the exact molecular mechanism of action for dicarboximides has not been fully elucidated, it is believed to interfere with triglyceride biosynthesis in fungi. Another proposed mechanism suggests interference with the osmotic signal transduction pathway.[9]

A primary target for many antifungal agents is the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes.[10][11] Inhibition of ergosterol biosynthesis disrupts membrane integrity and function, ultimately leading to fungal cell death.[10] While specific studies on this compound's effect on ergosterol biosynthesis are limited, its classification as a fungicide suggests this is a probable mechanism of action.

Experimental Protocol: Assessment of Ergosterol Biosynthesis Inhibition (General)

A general method to assess the impact of a compound on ergosterol biosynthesis involves quantifying the ergosterol content in fungal cells after exposure to the test compound.

-

Fungal Culture: Grow a susceptible fungal species (e.g., Candida albicans) in a suitable liquid medium.

-

Treatment: Expose the fungal cultures to various concentrations of this compound, including a solvent control.

-

Ergosterol Extraction: After a defined incubation period, harvest the fungal cells by centrifugation. The cell pellet is then subjected to saponification using a methanolic potassium hydroxide (B78521) solution to release the ergosterol. The ergosterol is subsequently extracted into an organic solvent like n-hexane or cyclohexane.

-

Quantification: The extracted ergosterol is quantified using High-Performance Liquid Chromatography (HPLC) with UV detection.[12] A reduction in the ergosterol content in the treated samples compared to the control would indicate inhibition of the ergosterol biosynthesis pathway.

Toxicological Profile

The toxicological profile of this compound is crucial for assessing its safety for human health and the environment. A summary of available acute toxicity data is presented in Table 2.

Table 2: Acute Toxicity of this compound

| Test | Species | Route | Value | Source(s) |

| LD₅₀ | Rat | Oral | >6400 mg/kg | |

| LC₅₀ (96-hour) | Rainbow Trout (Oncorhynchus mykiss) | Aquatic | 6.5 mg/L | [13] |

| NOEC (96-hour) | Rainbow Trout (Oncorhynchus mykiss) | Aquatic | 2.1 mg/L | [13] |

| EC₅₀ (48-hour) | Daphnia magna (Water Flea) | Aquatic | ca. 48.3 mg/L | |

| EC₁₀ (72-hour) | Selenastrum capricornutum (Alga) | Aquatic | >100 mg/L |

Note: The oral LD₅₀ value for rats was obtained from a secondary source and should be confirmed with primary literature where possible.

Experimental Protocols: Toxicological Assays

Standardized protocols from organizations such as the Organisation for Economic Co-operation and Development (OECD) are typically followed for toxicological testing.

-

Acute Oral Toxicity (OECD 420, 423, or 425): This test involves administering a single dose of the substance to fasted animals (usually rats) via oral gavage. The animals are observed for a set period (typically 14 days) for signs of toxicity and mortality. The LD₅₀, the dose that is lethal to 50% of the test animals, is then calculated.

-

Acute Dermal Toxicity (OECD 402): A single dose of the substance is applied to the shaved skin of animals (usually rats or rabbits) and held in contact for 24 hours. Observations for toxicity and mortality are made over 14 days to determine the dermal LD₅₀.

-

Acute Inhalation Toxicity (OECD 403): Animals (usually rats) are exposed to the substance as a gas, vapor, or aerosol in an inhalation chamber for a defined period (typically 4 hours). Mortality and signs of toxicity are recorded over 14 days to determine the LC₅₀, the concentration that is lethal to 50% of the animals.

-

Acute Toxicity for Fish (OECD 203): Fish (e.g., Rainbow Trout) are exposed to a range of concentrations of the test substance in water for 96 hours.[13] Mortality and sub-lethal effects are recorded to determine the LC₅₀.[13]

-

Acute Immobilisation Test for Daphnia sp. (OECD 202): Daphnids are exposed to various concentrations of the substance for 48 hours. The concentration that causes immobilization in 50% of the daphnids (EC₅₀) is determined.[14]

-

Alga, Growth Inhibition Test (OECD 201): Algal cultures (e.g., Selenastrum capricornutum) are exposed to different concentrations of the substance for 72 hours. The inhibition of growth is measured, and the EC₅₀ (the concentration causing a 50% reduction in growth) is calculated.[15][16]

Environmental Fate and Ecotoxicology

The environmental fate of this compound is determined by processes such as degradation (biodegradation, hydrolysis, photolysis) and sorption in soil and water.

-

Biodegradation: Information on the specific microbial degradation pathways of this compound is limited. However, as a nitroaromatic compound, it is expected to undergo biodegradation in soil and aquatic environments.

-

Hydrolysis: The ester linkages in this compound may be susceptible to hydrolysis, particularly under alkaline or acidic conditions.

-

Photolysis: Nitroaromatic compounds can undergo photolysis in the presence of sunlight.[9] The rate of photolysis will depend on factors such as the intensity of light and the presence of other substances in the water.[9]

-

Sorption: The soil adsorption coefficient (Koc) is a key parameter for predicting the mobility of a pesticide in soil.[17] A high Koc value indicates that the compound will be strongly adsorbed to soil organic matter and less likely to leach into groundwater.[18][17] The Koc for this compound can be estimated or determined experimentally.

Table 3: Environmental Fate Parameters (Predicted/General)

| Parameter | Description | General Information |

| Soil Half-life (t½) | Time for 50% of the compound to degrade in soil. | Varies depending on soil type, temperature, and microbial activity.[16][19] |

| Hydrolysis Half-life (t½) | Time for 50% of the compound to hydrolyze in water. | Dependent on pH and temperature. |

| Photolysis Half-life (t½) | Time for 50% of the compound to degrade by light. | Dependent on light intensity and water chemistry. |

| Soil Adsorption Coefficient (Koc) | Measure of the tendency to adsorb to soil organic carbon. | Can be estimated from chemical structure and properties.[9][20][17] |

Analytical Methods

The determination of this compound residues in various matrices is essential for monitoring and regulatory purposes. The primary analytical techniques used are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: GC-MS for Soil Analysis (General)

-

Extraction: Soil samples are extracted with an organic solvent such as acetonitrile (B52724) or a mixture of acetonitrile and water.[1] Sonication can be used to improve extraction efficiency.

-

Clean-up: The extract is partitioned into a less polar solvent like dichloromethane. A clean-up step using solid-phase extraction (SPE) with materials like silica (B1680970) gel or Florisil may be necessary to remove interfering substances.

-

Analysis: The final extract is analyzed by GC-MS. The instrument is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[1] Quantification is achieved by comparing the peak area of this compound to that of a known standard.

Experimental Protocol: HPLC for Plant Material Analysis (General)

-

Extraction: Plant material is homogenized and extracted with a solvent like acetone (B3395972) or acetonitrile.[10]

-

Clean-up: The extract undergoes a series of clean-up steps, which may include liquid-liquid partitioning and column chromatography (e.g., gel permeation chromatography or silica gel chromatography) to remove pigments and other interfering compounds.[10]

-

Analysis: The purified extract is analyzed by reversed-phase HPLC with UV detection, typically at a wavelength around 254 nm.[10] Quantification is performed by comparing the peak area to a calibration curve generated from standards of known concentrations.

Conclusion

This compound is a dicarboximide fungicide with a well-defined chemical structure and physical properties. Its fungicidal activity is likely attributed to the disruption of essential fungal processes, with the inhibition of ergosterol biosynthesis being a probable mechanism. The available toxicological data indicate low acute oral toxicity in rats, but moderate to high acute toxicity to some aquatic organisms. Its environmental persistence and mobility are governed by a combination of degradation and sorption processes. Standard analytical methods such as GC-MS and HPLC are suitable for its detection and quantification in environmental and biological samples. Further research is warranted to fully elucidate its specific mechanism of action, metabolic pathways in various organisms, and to expand the toxicological and ecotoxicological database for a comprehensive risk assessment.

References

- 1. Multiresidue analysis of pesticides in soil by gas chromatography with nitrogen-phosphorus detection and gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C14H17NO6 | CID 43704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. PubChemLite - this compound (C14H17NO6) [pubchemlite.lcsb.uni.lu]

- 5. Page loading... [guidechem.com]

- 6. US6002041A - Process for preparing di-C1 - C4 -alkyl 5-nitro-isophthalates - Google Patents [patents.google.com]

- 7. EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters - Google Patents [patents.google.com]

- 8. DE19721221A1 - Process for the preparation of 5-nitro-isophthalic acid di-C¶1¶-C¶4¶-alkyl esters - Google Patents [patents.google.com]

- 9. enfo.hu [enfo.hu]

- 10. scispace.com [scispace.com]

- 11. Evolution of ergosterol biosynthesis inhibitors as fungicidal against Candida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Small molecules inhibit growth, viability and ergosterol biosynthesis in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. vubp.cz [vubp.cz]

- 15. Comparative sensitivity of Selenastrum capricornutum and Lemna minor to sixteen herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Ecotoxicological risk assessment of N-nitrosamines to Selenastrum capricornutum in surface waters: Insights into toxicity mechanisms and environmental Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chemsafetypro.com [chemsafetypro.com]

- 18. anrcatalog.ucanr.edu [anrcatalog.ucanr.edu]

- 19. Dimethyl 5-nitroisophthalate synthesis - chemicalbook [chemicalbook.com]

- 20. epa.gov [epa.gov]

Nitrothal-isopropyl: A Technical Examination of its Fungicidal Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrothal-isopropyl, a dinitroaniline fungicide, has been utilized in agriculture for the control of specific fungal pathogens, most notably powdery mildew on apples. This technical guide synthesizes the publicly available data on its fungicidal spectrum of activity, offering a concise overview for research and development professionals. Despite its history of use, detailed public scientific literature regarding its quantitative efficacy, specific mode of action, and experimental protocols is notably scarce. This document presents the available information while highlighting areas where data is limited.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | diisopropyl 5-nitroisophthalate |

| CAS Number | 10552-74-6 |

| Molecular Formula | C₁₄H₁₇NO₆ |

| Molecular Weight | 295.29 g/mol |

Fungicidal Spectrum of Activity

Publicly accessible, peer-reviewed studies providing quantitative data (e.g., EC₅₀ or MIC values) on the fungicidal spectrum of this compound are limited. The available information primarily identifies its use against powdery mildew.

| Fungal Species | Disease | Efficacy Information |

| Podosphaera leucotricha | Apple Powdery Mildew | Registered for control; however, specific quantitative efficacy data is not publicly available. |

| Venturia inaequalis | Apple Scab | Indicated to have some effect, but detailed efficacy data is not publicly available. |

One study suggested that this compound exhibits a narrow spectrum of activity, affecting only two out of ten indicator microorganisms in a particular assay. This suggests a targeted mode of action against specific fungal groups.

Mode of Action

This compound is classified as a dinitroaniline fungicide. This class of fungicides is known to interfere with microtubule assembly in fungal cells. This disruption of the cytoskeleton affects essential cellular processes such as mitosis and cell division, ultimately leading to the inhibition of fungal growth.

The specific biochemical signaling pathways in fungi targeted by this compound are not detailed in the available public literature. The Fungicide Resistance Action Committee (FRAC) assigns codes to fungicides based on their mode of action to aid in resistance management. However, a specific FRAC code for this compound is not readily found in public databases.

The logical relationship of the proposed general mode of action is as follows:

Caption: Proposed mode of action for dinitroaniline fungicides.

Experimental Protocols

Detailed experimental protocols for determining the fungicidal spectrum of this compound are not available in the public scientific literature. To assess its efficacy, standard mycological and plant pathology techniques would be employed. A generalized workflow for such an evaluation is presented below.

Caption: Generalized workflow for fungicide efficacy testing.

Conclusion and Data Gaps

This compound is a dinitroaniline fungicide with a recognized, albeit narrowly defined, fungicidal activity, primarily against apple powdery mildew. The information available in the public domain is insufficient to provide a comprehensive technical guide that meets the data-rich requirements of the research and drug development community. The primary data gaps include:

-

Quantitative Efficacy Data: A lack of publicly available EC₅₀ and MIC values for a range of fungal pathogens.

-

Detailed Mode of Action: The specific molecular targets and signaling pathways affected by this compound in fungi remain largely undocumented in public literature.

-

Experimental Protocols: The absence of detailed, peer-reviewed experimental methodologies for its evaluation.

Further in-depth research, potentially through direct engagement with the manufacturer or access to proprietary data, would be necessary to construct a more complete profile of this compound's fungicidal properties.

Nitrothal-isopropyl: A Non-Systemic Contact Fungicide for Crop Protection

FOR IMMEDIATE RELEASE

LUDWIGSHAFEN, Germany – December 16, 2025 – Nitrothal-isopropyl is classified as a non-systemic, contact fungicide .[1] This technical guide provides an in-depth analysis of its mode of action, application, and the experimental evidence supporting its classification. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data to offer a comprehensive understanding of this compound's role in agriculture.

Core Classification: Contact Fungicide

This compound functions by remaining on the plant surface upon application, where it forms a protective barrier against fungal pathogens. Unlike systemic fungicides that are absorbed and translocated within the plant's vascular system, this compound's efficacy is localized to the areas of direct application. Its primary role is to prevent fungal spore germination and mycelial growth on contact.

Several sources confirm its non-systemic nature. It is explicitly referred to as a "non-systemic fungicide" in scientific literature.[1] Further supporting this classification, this compound has been used in combination with systemic fungicides to manage fungicide resistance. This strategy relies on the different modes of action between the two types of fungicides, where the non-systemic component provides surface protection.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Name | diisopropyl 5-nitroisophthalate | [2] |

| CAS Number | 10552-74-6 | [3][4] |

| Molecular Formula | C14H17NO6 | [3][4] |

| Molecular Weight | 295.29 g/mol | [3][4] |

Fungicidal Spectrum and Application

This compound is primarily effective against powdery mildew fungi.[5][6] It has been utilized in the protection of various crops, including apples.[1][6] Its application is crucial during periods favorable for fungal disease development, providing a protective shield on the plant surface.

Experimental Determination of Systemic vs. Contact Action

The classification of a fungicide as systemic or contact is determined through a series of established experimental protocols. These studies typically involve the application of the fungicide to a specific part of the plant and then assessing its presence and efficacy in other, untreated parts.

General Experimental Workflow

A generalized workflow for determining the systemic or contact nature of a fungicide is outlined below. This process involves radiolabeling the fungicide to trace its movement within the plant.

References

- 1. researchgate.net [researchgate.net]

- 2. CAS 10552-74-6: this compound | CymitQuimica [cymitquimica.com]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. US20200128819A1 - Agrochemical electrolyte compositions - Google Patents [patents.google.com]

- 5. US9107403B2 - Agrochemical auxiliary compositions - Google Patents [patents.google.com]

- 6. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]

Unraveling the Environmental Fate of Nitrothal-isopropyl: A Technical Guide to its Degradation Pathways and Products

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrothal-isopropyl, a dinitrophenol fungicide, has been utilized in agriculture to control various fungal diseases. Understanding its environmental fate, particularly its degradation products and pathways, is crucial for assessing its ecological impact and ensuring food safety. This technical guide provides an in-depth overview of the potential degradation of this compound, drawing upon established chemical principles of its constituent functional groups due to the limited publicly available research on this specific compound. This document outlines hypothesized degradation pathways, details the experimental protocols necessary for their investigation, and presents a framework for the quantitative analysis of its degradation kinetics.

Chemical Profile of this compound

| Property | Value | Source |

| IUPAC Name | diisopropyl 5-nitrobenzene-1,3-dicarboxylate | [1] |

| CAS Number | 10552-74-6 | [1] |

| Molecular Formula | C₁₄H₁₇NO₆ | [1] |

| Molecular Weight | 295.29 g/mol | [1] |

| Chemical Class | Nitrobenzoic acid, Isopropyl ester, Diester | [1] |

Hypothesized Degradation Pathways

The degradation of this compound in the environment is expected to proceed through several key transformation processes, primarily hydrolysis, photolysis, and microbial degradation. These pathways are likely to involve the cleavage of the ester linkages and the reduction of the nitro group.

Abiotic Degradation

1. Hydrolysis:

Under aqueous environmental conditions, the ester linkages of this compound are susceptible to hydrolysis. This process can be catalyzed by acidic or basic conditions, leading to the formation of monoester and fully hydrolyzed products.

-

Step 1: First Hydrolysis. One of the isopropyl ester groups is hydrolyzed to yield 5-nitroisophthalic acid 1-isopropyl ester and propan-2-ol.

-

Step 2: Second Hydrolysis. The remaining isopropyl ester group of the monoester is hydrolyzed to form 5-nitroisophthalic acid and another molecule of propan-2-ol.

2. Photolysis:

In the presence of sunlight, particularly UV radiation, this compound may undergo photodegradation. This can involve the cleavage of the ester bonds and transformation of the nitro group. The photolytic quantum yield for related nitroaromatic compounds can vary, influencing the rate of degradation.

Biotic Degradation

Microbial activity in soil and water is a significant driver of pesticide degradation. The degradation of this compound by microorganisms is hypothesized to follow pathways common for nitroaromatic compounds.

-

Reduction of the Nitro Group: A primary route for the microbial metabolism of nitroaromatic compounds is the reduction of the nitro group (-NO₂) to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH₂) group. This would lead to the formation of diisopropyl 5-aminoisophthalate.

-

Ester Cleavage: Similar to abiotic hydrolysis, microbial enzymes (esterases) can cleave the isopropyl ester linkages.

-

Ring Cleavage: Following initial transformations, the aromatic ring may be cleaved by microbial dioxygenases, leading to smaller aliphatic molecules that can be utilized by microorganisms as carbon and energy sources.

Potential Degradation Products

Based on the hypothesized pathways, the following table summarizes the potential degradation products of this compound.

| Degradation Product | Chemical Formula | Hypothesized Pathway(s) |

| 5-Nitroisophthalic acid 1-isopropyl ester | C₁₁H₁₁NO₆ | Hydrolysis, Microbial Degradation |

| 5-Nitroisophthalic acid | C₈H₅NO₆ | Hydrolysis, Microbial Degradation |

| Propan-2-ol | C₃H₈O | Hydrolysis, Microbial Degradation |

| Diisopropyl 5-aminoisophthalate | C₁₄H₁₉NO₄ | Microbial Degradation (Nitroreduction) |

| 5-Aminoisophthalic acid 1-isopropyl ester | C₁₁H₁₃NO₄ | Microbial Degradation (Nitroreduction & Hydrolysis) |

| 5-Aminoisophthalic acid | C₈H₇NO₄ | Microbial Degradation (Nitroreduction & Hydrolysis) |

Experimental Protocols for Degradation Studies

To empirically determine the degradation pathways and kinetics of this compound, a series of standardized laboratory experiments are required.

Hydrolysis Study

Objective: To determine the rate of hydrolysis of this compound in aqueous solutions at different pH values.

Methodology:

-

Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Add a known concentration of this compound to each buffer solution in triplicate.

-

Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

-

Collect samples at predetermined time intervals.

-

Analyze the samples for the concentration of this compound and its potential hydrolysis products using a validated analytical method (e.g., HPLC-UV or LC-MS).

-

Calculate the hydrolysis rate constant and half-life at each pH.

Photolysis Study

Objective: To determine the rate of photodegradation of this compound in aqueous solution and on soil surfaces.

Methodology:

-

Aqueous Photolysis:

-

Prepare an aqueous solution of this compound.

-

Expose the solution to a light source simulating natural sunlight (e.g., a xenon arc lamp).

-

Run a parallel experiment in the dark as a control.

-

Collect samples at various time points and analyze for the parent compound and photoproducts.

-

Determine the photodegradation rate constant and quantum yield.

-

-

Soil Photolysis:

-

Apply a known amount of this compound to the surface of a thin layer of soil.

-

Expose the soil to a simulated sunlight source.

-

Maintain a dark control.

-

At intervals, extract the soil samples and analyze for this compound and its photoproducts.

-

Soil Microbial Degradation Study

Objective: To determine the rate and pathway of this compound degradation in soil under aerobic and anaerobic conditions.

Methodology:

-

Select a representative agricultural soil and characterize its properties (pH, organic matter content, texture, microbial biomass).

-

Treat the soil with a known concentration of this compound.

-

Establish both aerobic (well-aerated) and anaerobic (e.g., flooded) incubation conditions in controlled environmental chambers.

-

Maintain sterile control soils to differentiate between biotic and abiotic degradation.

-

Collect soil samples at regular intervals.

-

Extract and analyze the samples to quantify this compound and identify its metabolites.

-

Calculate the degradation half-life (DT50) for both aerobic and anaerobic conditions.

Analytical Methodology

The analysis of this compound and its degradation products typically involves chromatographic techniques coupled with sensitive detectors.

-

High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a common method for quantifying the parent compound. A C18 column is often used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For the identification and quantification of unknown metabolites at trace levels, LC-MS/MS is the preferred method due to its high sensitivity and selectivity.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Volatile degradation products, such as propan-2-ol, can be analyzed by GC-MS, often requiring a derivatization step for non-volatile metabolites.

Mandatory Visualizations

Caption: Hypothesized hydrolytic degradation pathway of this compound.

Caption: Hypothesized microbial degradation pathway of this compound.

Caption: General experimental workflow for studying pesticide degradation.

Conclusion

While specific studies on the degradation of this compound are scarce, this technical guide provides a robust framework for investigating its environmental fate. By applying established principles of chemical and microbial degradation of related compounds, researchers can design and execute studies to identify its degradation products, elucidate the transformation pathways, and quantify the kinetics of these processes. The experimental protocols and analytical methods outlined herein serve as a comprehensive starting point for such investigations, which are essential for a thorough environmental risk assessment of this fungicide.

References

Navigating the Solubility Landscape of Nitrothal-isopropyl in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Nitrothal-isopropyl, a dinitroaniline fungicide. Understanding the solubility of this compound in various organic solvents is critical for a wide range of applications, from formulation development and analytical method design to environmental fate and transport studies. This document offers a structured presentation of available solubility data, detailed experimental protocols for its determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

For research and development purposes, it is imperative to experimentally determine the solubility of this compound in solvents relevant to the intended application. The following table provides a standardized format for presenting such empirical data. Researchers are encouraged to populate this table with their own experimental findings.

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Method of Determination |

| Acetone | Shake-Flask Method | ||

| Ethanol | Shake-Flask Method | ||

| Methanol | Shake-Flask Method | ||

| Ethyl Acetate | Shake-Flask Method | ||

| Dichloromethane | Shake-Flask Method | ||

| Toluene | Shake-Flask Method | ||

| Hexane | Shake-Flask Method |

Experimental Protocol: Determination of this compound Solubility via the Shake-Flask Method

The following protocol is a detailed methodology for determining the solubility of this compound in organic solvents, adapted from the OECD 105 Test Guideline and other standard laboratory procedures.[2][3][4][5][6] The shake-flask method is a widely accepted and reliable technique for this purpose.[7][8][9][10][11]

1. Principle:

An excess amount of this compound is agitated in a specific organic solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of this compound in the clear supernatant is determined using a suitable analytical method.

2. Materials and Reagents:

-

This compound (analytical standard, purity >99%)

-

Organic solvents (HPLC grade or equivalent): Acetone, Ethanol, Methanol, Ethyl Acetate, Dichloromethane, Toluene, Hexane

-

Glass flasks with airtight stoppers (e.g., screw caps (B75204) with PTFE liners)

-

Constant temperature shaker bath or incubator

-

Centrifuge capable of temperature control

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography-Mass Spectrometry (GC-MS) system.

3. Procedure:

3.1. Preliminary Test:

A preliminary test is recommended to estimate the approximate solubility and to determine the appropriate amount of substance and solvent for the definitive test.

-

Add a small, known amount of this compound (e.g., 10 mg) to a vial.

-

Incrementally add the chosen organic solvent (e.g., in 0.5 mL steps) and shake vigorously after each addition.

-

Observe for complete dissolution. This will provide a rough estimate of the solubility.

3.2. Definitive Test (Shake-Flask Method):

-

Preparation:

-

Accurately weigh an excess amount of this compound (e.g., 5-10 times the estimated solubility) into three separate flasks for each solvent to be tested.

-

Add a precise volume of the selected organic solvent to each flask.

-

Seal the flasks tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flasks in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the flasks at a constant speed for a predetermined period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with periodic sampling (e.g., at 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

-

Phase Separation:

-

After the equilibration period, stop the agitation and allow the flasks to stand undisturbed in the constant temperature bath for at least 24 hours to allow for the sedimentation of undissolved particles.

-

Alternatively, for faster separation, centrifuge the samples at the same temperature as the equilibration.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter (pre-conditioned with the same solvent) into a clean vial to remove any remaining microparticles.

-

Dilute the filtered sample with the same organic solvent to a concentration within the calibration range of the analytical method.

-

4. Analysis:

-

Analytical Method:

-

Develop and validate a suitable analytical method for the quantification of this compound. HPLC with UV detection is a common and effective technique. The selection of the column, mobile phase, and wavelength should be optimized for this compound. GC-MS can also be employed.

-

-

Calibration:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective organic solvent.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area) against the concentration.

-

-

Quantification:

-

Inject the prepared (diluted) samples into the analytical instrument.

-

Determine the concentration of this compound in the samples by comparing their response to the calibration curve.

-

Calculate the original solubility in g/L, taking into account the dilution factor.

-

5. Data Reporting:

-

Report the average solubility and standard deviation from the three replicate flasks for each solvent and temperature.

-

Specify the analytical method used for quantification.

-

Record the exact temperature at which the solubility was determined.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. filab.fr [filab.fr]

- 3. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 4. laboratuar.com [laboratuar.com]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 11. bioassaysys.com [bioassaysys.com]

Nitrothal-isopropyl: An Unclassified Fungicide with an Undetermined Mode of Action

For Researchers, Scientists, and Drug Development Professionals

Nitrothal-isopropyl, a dicarboxylate fungicide, has been utilized in agriculture for the control of various fungal pathogens. Despite its use, a comprehensive, publicly available body of scientific literature detailing its specific mode of action at the molecular level remains elusive. Technical data sheets and chemical databases identify this compound by its chemical formula, C14H17NO6, and CAS number, 10552-74-6. However, these resources do not provide insight into its biochemical targets or the cellular pathways it disrupts in fungal pathogens.

Currently, this compound is categorized as an "unclassified" fungicide. This designation indicates that its mechanism of action does not fit into the established classifications set by the Fungicide Resistance Action Committee (FRAC). These classifications group fungicides based on their specific target sites, such as respiration, sterol biosynthesis, or cell wall synthesis. The absence of this compound from this framework suggests a unique or yet-to-be-determined mechanism.

Current State of Knowledge

A thorough review of available scientific and technical literature reveals a significant gap in the understanding of how this compound exerts its fungicidal effects. Key information that is currently unavailable includes:

-

Specific Cellular Target(s): The precise enzyme, protein, or cellular component that this compound interacts with to inhibit fungal growth is unknown.

-

Biochemical Pathway Disruption: There is no published data on which metabolic or signaling pathways are affected by the compound.

-

Quantitative Efficacy Data: Standardized quantitative data, such as EC50 (half maximal effective concentration) or MIC (minimum inhibitory concentration) values against a range of fungal pathogens, are not readily found in peer-reviewed journals.

-

Experimental Protocols: Detailed experimental methodologies from studies investigating its mode of action are not publicly accessible.

Logical Relationship Diagram: The Information Gap

The following diagram illustrates the current lack of detailed information regarding this compound's mode of action.

Caption: The known fungicidal activity of this compound and the unknown specifics of its mode of action.

Postulated Mechanisms and Future Research Directions

In the absence of direct evidence, any discussion on the mode of action of this compound remains speculative. Fungicides typically act through several established mechanisms, including:

-

Inhibition of Respiration: Targeting complexes in the mitochondrial electron transport chain.

-

Disruption of Cell Wall Synthesis: Inhibiting enzymes crucial for the formation of chitin (B13524) or glucans.

-

Interference with Sterol Biosynthesis: Blocking the production of ergosterol, a key component of fungal cell membranes.

-

Inhibition of Protein or Nucleic Acid Synthesis: Disrupting essential cellular processes.

Future research efforts are necessary to elucidate the precise mechanism of this compound. A logical experimental workflow to determine its mode of action would involve a series of biochemical and genetic assays.

Experimental Workflow Diagram: A Proposed Research Strategy

The following diagram outlines a potential experimental approach to investigate the unknown mode of action of this compound.

Caption: A proposed experimental workflow to elucidate the mode of action of this compound.

Conclusion

While this compound is recognized as a fungicide, its specific mode of action in fungal pathogens is not well-documented in publicly available scientific literature. This lack of information presents both a challenge and an opportunity for the research community. Elucidating the mechanism of this "unclassified" fungicide could potentially reveal novel antifungal targets and contribute to the development of new strategies for combating fungal diseases in agriculture and medicine. Further investigation, following a structured experimental approach, is required to fill this knowledge gap.

An In-Depth Technical Guide on the History and Development of Nitrothal-isopropyl as a Fungicide

Introduction

Nitrothal-isopropyl, chemically known as diisopropyl 5-nitroisophthalate, is a fungicide that has been utilized in agriculture for the control of certain fungal pathogens, most notably powdery mildew.[1][2] This technical guide aims to provide a comprehensive overview of the history, development, synthesis, mechanism of action, and efficacy of this compound for an audience of researchers, scientists, and drug development professionals. However, it is important to note that detailed historical records and extensive peer-reviewed studies on the specific developmental timeline and nuanced biochemical mechanisms of this compound are not widely available in the public domain. This guide, therefore, synthesizes the available information to present a coherent overview while acknowledging the existing gaps in the publicly accessible scientific literature.

Chemical and Physical Properties

A foundational understanding of a compound's properties is critical for its development and application. This compound is a nitrobenzoic acid derivative, specifically an isopropyl ester and a diester.[2] Key identifiers and properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 10552-74-6 | [1][3] |

| Molecular Formula | C₁₄H₁₇NO₆ | [1][2] |

| Molecular Weight | 295.29 g/mol | [2] |

| IUPAC Name | diisopropyl 5-nitrobenzene-1,3-dicarboxylate | [2] |

| Synonyms | Diisopropyl 5-nitroisophthalate, Nitrothale-isopropyl, BAS 30000F, Pallitop | [1][2] |

| Appearance | Colorless to pale yellow liquid (at room temperature) | [1] |

History and Development

Detailed historical information regarding the initial discovery and development timeline of this compound is not extensively documented in readily available scientific literature. It is known to have been developed and marketed by BASF under the trade name Pallitop. The compound "BAS 30000F" is also listed as a synonym, suggesting this was its internal development code at BASF.[2] Fungicides are a critical component of modern agriculture, with ongoing research and development efforts by companies like BASF to introduce new active ingredients and formulations to combat fungal diseases and manage resistance.[4][5] The development of a fungicide like this compound would have followed a rigorous process of synthesis, screening for fungicidal activity, field trials to determine efficacy and crop safety, and toxicological studies to meet regulatory requirements.

Synthesis of this compound

The synthesis of this compound, or diisopropyl 5-nitroisophthalate, involves the esterification of 5-nitroisophthalic acid with isopropanol. The general chemical reaction is a standard esterification process, typically catalyzed by a strong acid.

Logical Relationship of Synthesis:

References

An In-depth Technical Guide on the Biological Activity of Nitrothal-isopropyl: A Review of Publicly Available Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide aims to provide a comprehensive overview of the published research on the biological activity of Nitrothal-isopropyl. Extensive searches of public scientific databases and literature have revealed a notable scarcity of detailed research on the specific biological activities, mechanisms of action, and quantitative data for this compound. While identified as a fungicide, the publicly available information is largely limited to its chemical identity and general safety data. This document summarizes the available information and highlights the current knowledge gaps regarding this compound's biological profile.

Introduction

Chemical and Physical Properties

A summary of the chemical and physical properties of this compound is presented below. This information is compiled from various chemical databases and supplier information.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₇NO₆ | [1] |

| Molecular Weight | 295.29 g/mol | [3] |

| CAS Number | 10552-74-6 | [4] |

| Synonyms | Diisopropyl 5-nitroisophthalate, Nitrothale-isopropyl | [4] |

Published Biological Activity

Despite its classification as a fungicide, there is a significant lack of published, peer-reviewed research detailing the biological activity of this compound. Searches of scientific literature did not yield specific studies that would allow for a comprehensive summary of its fungicidal spectrum, potency, or mechanism of action. General information suggests it is toxic to fish and other aquatic organisms.[5]

Quantitative Data

No publicly available research data was found that provided quantitative metrics of this compound's biological activity, such as:

-

IC₅₀ (Half-maximal inhibitory concentration)

-

EC₅₀ (Half-maximal effective concentration)

-

MIC (Minimum inhibitory concentration)

-

LD₅₀ (Median lethal dose) - While general toxicity is mentioned, specific LD₅₀ values from dedicated studies were not found in the search results.

Due to the absence of this data, a structured table for easy comparison could not be generated.

Experimental Protocols

Detailed experimental protocols for assessing the biological activity of this compound are not described in the available literature. To conduct such an assessment, one would typically follow standardized methodologies, such as those outlined by organizations like the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing or the Organisation for Economic Co-operation and Development (OECD) for toxicity studies.

A generalized workflow for determining the fungicidal activity of a compound like this compound would likely involve the following steps.

References

Methodological & Application

Nitrothal-isopropyl: Comprehensive Application Notes and Protocols for Analytical Standards and Reference Materials

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrothal-isopropyl (diisopropyl 5-nitroisophthalate) is a dicarboxylate ester fungicide used to control powdery mildew on various crops. Accurate and reliable analytical methods are crucial for residue analysis in food and environmental samples to ensure consumer safety and regulatory compliance. This document provides detailed application notes and protocols for the use of this compound analytical standards and reference materials in chromatographic analysis.

Chemical Properties:

| Property | Value |

| CAS Number | 10552-74-6[1][2][3][4][5] |

| Molecular Formula | C₁₄H₁₇NO₆[3] |

| Molecular Weight | 295.29 g/mol [3] |

| IUPAC Name | Diisopropyl 5-nitrobenzene-1,3-dicarboxylate |

Analytical Standards and Reference Materials

Certified analytical standards and reference materials are essential for accurate quantification and method validation. Several reputable suppliers offer this compound in various formats, including neat material and solutions in organic solvents.

Suppliers of this compound Analytical Standards:

Storage and Stability:

Proper storage of analytical standards is critical to maintain their integrity. Neat standards should be stored at ambient temperatures (>5 °C), while solutions in methanol (B129727) are typically stored at or below -10 °C.[2][5] It is recommended to prepare fresh working solutions from a stock solution and monitor for any signs of degradation, such as discoloration or the appearance of extraneous peaks in chromatograms. While specific stability studies for this compound in common laboratory solvents are not extensively published, it is good practice to store stock solutions in the dark at low temperatures and prepare fresh dilutions regularly.

Sample Preparation: QuEChERS Protocol

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and efficient technique for the extraction and cleanup of pesticide residues from food matrices. The following is a generalized QuEChERS protocol that can be adapted for the analysis of this compound in fruits and vegetables.

Experimental Protocol for QuEChERS

Materials:

-

Homogenized sample (e.g., fruit or vegetable)

-

Acetonitrile (B52724) (ACN)

-

Magnesium sulfate (B86663) (anhydrous)

-

Sodium chloride (NaCl)

-

Dispersive solid-phase extraction (dSPE) sorbent (e.g., PSA - primary secondary amine)

-

50 mL centrifuge tubes

-

15 mL centrifuge tubes

Procedure:

-

Extraction:

-

Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10-15 mL of acetonitrile.

-

Add the appropriate internal standard.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

-

Shake vigorously for 1 minute.

-

Centrifuge at ≥3000 rcf for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (dSPE) Cleanup:

-

Transfer the acetonitrile supernatant to a 15 mL dSPE tube containing MgSO₄ and PSA.

-

Shake for 30 seconds.

-

Centrifuge at ≥3000 rcf for 5 minutes.

-

The resulting supernatant is ready for analysis by GC-MS or HPLC-UV.

-

Analytical Methodologies

Both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) are suitable for the quantitative analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity for the analysis of this compound.

4.1.1. Experimental Protocol for GC-MS

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Mass Spectrometer: Agilent 5977B or equivalent

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Inlet Temperature: 280 °C

-

Injection Volume: 1 µL (splitless mode)

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes

-

Ramp to 200 °C at 25 °C/min

-

Ramp to 280 °C at 10 °C/min, hold for 5 minutes

-

-

MSD Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

Selected Ions for Monitoring:

| Ion (m/z) | Role |

| 254 | Quantifier |

| 212 | Qualifier |

| 166 | Qualifier |

Mass Spectral Fragmentation: The fragmentation of this compound in EI-MS is expected to involve the loss of isopropyl and isopropoxycarbonyl groups. The proposed major fragmentation pathways are illustrated below.

4.1.2. Method Validation Data (Typical)

| Parameter | Result |

| Linearity Range | 0.01 - 1.0 µg/mL (r² > 0.99) |

| Limit of Detection (LOD) | 0.003 µg/mL |

| Limit of Quantification (LOQ) | 0.01 µg/mL |

| Accuracy (% Recovery) | 90 - 110% |

| Precision (% RSD) | < 15% |

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique for the analysis of this compound.

4.2.1. Experimental Protocol for HPLC-UV

-

HPLC System: Agilent 1260 Infinity II or equivalent

-

Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase:

-

A: Water

-

B: Acetonitrile

-

-

Gradient:

-

Start with 50% B

-

Linearly increase to 95% B over 15 minutes

-

Hold at 95% B for 5 minutes

-

Return to 50% B and equilibrate for 5 minutes

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detection Wavelength: 254 nm

4.2.2. Method Validation Data (Typical)

| Parameter | Result |

| Linearity Range | 0.1 - 10 µg/mL (r² > 0.99) |

| Limit of Detection (LOD) | 0.03 µg/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL |

| Accuracy (% Recovery) | 95 - 105% |

| Precision (% RSD) | < 10% |

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison of results from different samples or methods. The validation parameters for each method should be clearly documented and meet the acceptance criteria of the relevant regulatory bodies (e.g., SANTE/11312/2021).

Conclusion

The analytical methods and protocols outlined in this document provide a comprehensive framework for the accurate and reliable quantification of this compound in various matrices. The use of certified analytical standards, appropriate sample preparation techniques like QuEChERS, and validated chromatographic methods such as GC-MS and HPLC-UV are essential for generating high-quality data for research, drug development, and regulatory purposes. It is imperative that each laboratory validates these methods according to their specific instrumentation and sample types to ensure the accuracy and precision of their results.

References

- 1. This compound | CAS 10552-74-6 | LGC Standards [lgcstandards.com]

- 2. accustandard.com [accustandard.com]

- 3. ニトロタールイソプロピル PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound PESTANAL , analytical standard 10552-74-6 [sigmaaldrich.com]

- 5. accustandard.com [accustandard.com]

Application Note: Quantification of Nitrothal-isopropyl using a Validated High-Performance Liquid Chromatography (HPLC) Method

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a detailed protocol for the quantification of Nitrothal-isopropyl using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The method is designed to be accurate, precise, and specific for the analysis of this compound in various sample matrices, subject to appropriate validation.

Introduction

This compound (diisopropyl 5-nitroisophthalate) is a dicarboxylate ester used as a fungicide. Accurate and reliable quantification of this compound is crucial for quality control, formulation development, and residue analysis. High-Performance Liquid Chromatography (HPLC) offers a sensitive and specific method for the determination of this compound.[1] This application note outlines a comprehensive RP-HPLC method, including the protocol and validation parameters, to ensure reliable and reproducible results. The method validation parameters are based on the International Conference on Harmonisation (ICH) guidelines.[2][3]

Experimental Protocol

This section details the necessary equipment, reagents, and procedures for the quantification of this compound.

Apparatus and Chromatographic Conditions

| Parameter | Specification |